molecular formula C13H8N4O7S B14211941 N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide CAS No. 823802-22-8

N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide

Cat. No.: B14211941
CAS No.: 823802-22-8
M. Wt: 364.29 g/mol
InChI Key: ZJZDYUVLTLLBIX-UHFFFAOYSA-N
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Description

N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide: is a chemical compound characterized by its complex structure and significant potential in various scientific fields. This compound is known for its unique properties, which make it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dinitrophenyl sulfide with 4-nitrobenzoyl chloride under controlled conditions to form the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide is unique due to its specific combination of nitro and sulfanyl groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

823802-22-8

Molecular Formula

C13H8N4O7S

Molecular Weight

364.29 g/mol

IUPAC Name

N-[2-(2,5-dinitrophenyl)sulfanyl-4-nitrophenyl]formamide

InChI

InChI=1S/C13H8N4O7S/c18-7-14-10-3-1-8(15(19)20)5-12(10)25-13-6-9(16(21)22)2-4-11(13)17(23)24/h1-7H,(H,14,18)

InChI Key

ZJZDYUVLTLLBIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])SC2=C(C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])NC=O

Origin of Product

United States

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